molecular formula C11H16ClNO2 B2760034 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1909325-78-5

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Numéro de catalogue: B2760034
Numéro CAS: 1909325-78-5
Poids moléculaire: 229.7
Clé InChI: LPNMXTSBYAMXES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride (C${11}$H${16}$ClNO$_2$, MW 229.71) is a substituted tetrahydroquinoline derivative featuring methoxy groups at positions 6 and 8 of the quinoline ring. Its synthesis typically involves bromination of 1,2,3,4-tetrahydroquinoline followed by methoxylation via nucleophilic substitution .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6,8-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2;/h6-7,12H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNMXTSBYAMXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)NCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Pummerer Cyclization-Based Synthesis

The Pummerer reaction offers a robust pathway for constructing the tetrahydroquinoline (THQ) core. As demonstrated in, trifluoroacetic anhydride (TFAA) and BF₃·Et₂O catalyze the cyclization of sulfoxide intermediates. For 6,8-dimethoxy derivatives, the electron-donating methoxy groups at positions 6 and 8 enhance nucleophilicity at the reaction center, facilitating cyclization.

Procedure :

  • Sulfoxide Formation : 3,5-Dimethoxyaniline is reacted with methylthioacetate in the presence of TFAA to form the sulfoxide intermediate.
  • Cyclization : The sulfoxide undergoes intramolecular cyclization under TFAA–BF₃·Et₂O catalysis at 60–80°C for 2–4 hours, yielding 6,8-dimethoxy-THQ.
  • Hydrochloride Formation : The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt.

Key Considerations :

  • Methoxy groups at positions 6 and 8 necessitate precise electronic activation to avoid side reactions, such as benzothiazepine formation observed in over-activated systems.
  • Yields range from 65–78%, depending on the purity of the sulfoxide precursor.

Reductive Amination Approach

Reductive amination provides a flexible route for THQ synthesis, leveraging aldehydes and amines. Adapted from, this method employs indium trichloride (InCl₃) as a Lewis acid to facilitate imine formation.

Procedure :

  • Imine Formation : 3,5-Dimethoxybenzaldehyde reacts with cyclohexenylamine in the presence of InCl₃ at 80°C for 6 hours.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the secondary amine.
  • Cyclization : Acidic conditions (HCl/MeOH) promote cyclization, forming the THQ core.
  • Salt Formation : The product is neutralized and treated with HCl to yield the hydrochloride salt.

Optimization :

  • Substituent compatibility: Bulky groups at the aldehyde position reduce yields by 15–20%.
  • Typical yields: 70–85% after salt formation.

Nitro Reduction and Cyclization Pathway

This method, inspired by, involves nitration followed by catalytic hydrogenation.

Procedure :

  • Nitration : 3,5-Dimethoxyacetophenone is nitrated with fuming HNO₃ at 0–5°C to yield 2-nitro-4,5-dimethoxyacetophenone.
  • Condensation : Reaction with N,N-dimethylformamide dimethyl acetal forms a β-dimethylaminovinyl ketone intermediate.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, triggering cyclization to 6,8-dimethoxy-THQ.
  • Hydrochloride Formation : The amine is protonated with concentrated HCl.

Advantages :

  • High regioselectivity due to the directing effects of methoxy groups.
  • Yields: 80–90% for the hydrogenation step.

Buchwald-Hartwig Coupling Strategy

From, palladium-catalyzed coupling enables efficient aryl-amine bond formation.

Procedure :

  • Coupling : 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline is synthesized via Buchwald-Hartwig coupling between 3,5-dimethoxyaniline and a cyclohexenyl bromide using Pd(OAc)₂ and Xantphos.
  • Acid-Base Workup : The product is extracted and purified via column chromatography.
  • Salt Formation : Treatment with HCl in diethyl ether yields the hydrochloride salt.

Performance Metrics :

  • Catalyst loading: 5 mol% Pd(OAc)₂ achieves 75% yield.
  • Limitations: High catalyst cost and sensitivity to oxygen.

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthesis route:

Method Key Reagents Yield (%) Temperature (°C) Time (h)
Pummerer Cyclization TFAA, BF₃·Et₂O 65–78 60–80 2–4
Reductive Amination InCl₃, NaBH₃CN 70–85 80 6
Nitro Reduction Pd/C, H₂ 80–90 25–50 12–24
Buchwald-Hartwig Pd(OAc)₂, Xantphos 70–75 100 8

Selection Criteria :

  • Scale-Up : Nitro reduction is preferred for industrial applications due to high yields and cost-effective catalysts.
  • Stereochemical Control : Reductive amination offers superior control for chiral THQ derivatives.

Challenges and Mitigation Strategies

  • Byproduct Formation : In Pummerer cyclization, over-activation by methoxy groups can lead to benzothiazepine derivatives. Mitigation: Lower reaction temperatures (50–60°C) and shorter durations.
  • Catalyst Deactivation : In Buchwald-Hartwig coupling, phosphine ligands oxidize readily. Solution: Use glovebox techniques for catalyst handling.
  • Nitro Compound Hazards : Nitration reactions require strict temperature control to prevent exothermic runaway. Mitigation: Slow addition of HNO₃ and ice baths.

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to different tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and chemical properties.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves several chemical reactions that yield derivatives with varying biological activities. The compound's structure allows for modifications that enhance its pharmacological properties. For instance, the incorporation of methoxy groups is known to influence the compound's interaction with biological targets.

Local Anesthetic Activity

Research indicates that derivatives of this compound exhibit significant local anesthetic activity. In studies involving rabbit eyes, these compounds demonstrated a longer duration of anesthesia compared to traditional agents like lidocaine . This suggests their potential as effective local anesthetics in clinical settings.

Antitumor Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. A study reported that specific derivatives showed significant cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . This positions this compound as a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances has led to investigations into its effects on the central nervous system. It has been suggested that certain derivatives may possess orexin receptor agonist properties, which could be beneficial in treating sleep disorders and cognitive impairments associated with conditions like schizophrenia .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound and its derivatives. The acute toxicity studies indicated variable hepatotoxicity among different compounds but no significant carcinogenic or mutagenic potential . This information is crucial for advancing these compounds toward clinical trials.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has revealed insights into how modifications to the tetrahydroquinoline scaffold can enhance biological activity. For example:

Modification Effect on Activity
Addition of methoxy groupsIncreases local anesthetic potency
Alteration of aryl substituentsModulates antitumor efficacy

This table highlights how specific changes can lead to improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Local Anesthetic Efficacy : A study found that certain derivatives provided longer-lasting anesthesia than lidocaine in animal models .
  • Anticancer Properties : Research indicated significant cytotoxic effects on various cancer cell lines, suggesting a pathway for drug development targeting malignancies .
  • Neuropharmacology : Investigations into orexin receptor interactions have opened avenues for treating sleep disorders and cognitive dysfunctions associated with psychiatric conditions .

Mécanisme D'action

The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The methoxy groups and the tetrahydroquinoline ring play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents Biological Activity Comparative Notes References
6,8-Dimethoxy-THQ hydrochloride 6,8-OCH$_3$ Inferred: Anticancer/CNS modulation Structural similarity to active dibromo/dimethoxy analogs; methoxy groups enhance bioavailability vs. halogens.
6,7-Dimethoxy-THIQ hydrochloride 6,7-OCH$_3$ (Isoquinoline) Analgesic, anti-inflammatory (3.3× diclofenac) High therapeutic index; distinct ring system (isoquinoline) vs. quinoline.
6,8-Dibromo-THQ 6,8-Br Anticancer (in vitro) Bromine enhances reactivity for further derivatization; lower bioavailability vs. methoxy.
Papaverine Multiple OCH$_3$ (Isoquinoline) Myotropic antispasmodic Structural analog but divergent applications (no analgesic use).
6,8-Dichloro-THQ hydrochloride 6,8-Cl Not reported Chlorine’s electronegativity may favor specific target interactions.
5,6,7-Trimethoxy-THIQ hydrochloride 5,6,7-OCH$_3$ Inferred: CNS activity Additional methoxy group may enhance binding to neurotransmitter receptors.

Key Comparative Insights

Substituent Position and Ring System
  • 6,8 vs. 6,7 Methoxy Substitution: The 6,7-dimethoxy-tetrahydroisoquinoline derivative () exhibits potent analgesic and anti-inflammatory effects, attributed to its isoquinoline core, which is common in alkaloids targeting CNS receptors. In contrast, the 6,8-dimethoxy-tetrahydroquinoline (target compound) has a distinct quinoline scaffold, which may favor anticancer or antimicrobial applications due to planar aromaticity . Positional differences (6,8 vs. 6,7) alter electronic distribution and steric interactions. For example, 6,8-dimethoxy groups in quinolines may enhance π-stacking with DNA or enzymes, as seen in 6,8-dibromoquinoline’s anticancer activity .
Functional Group Comparisons
  • Methoxy vs. Halogen (Br/Cl) :
    • Methoxy groups (-OCH$_3$) are electron-donating, improving solubility and metabolic stability compared to electron-withdrawing halogens (-Br, -Cl). For instance, 6,8-dibromo-THQ requires further derivatization for optimal activity, whereas methoxy groups may directly enhance target binding .
    • Chlorine substituents (e.g., 6,8-dichloro-THQ) offer strong electronegativity for covalent or ionic interactions but may reduce bioavailability .
Pharmacological Profiles
  • Anticancer Potential: 6,8-Dibromo-THQ and 6,8-dimethoxyquinoline derivatives demonstrate antiproliferative effects in vitro, with methoxy groups showing better tolerability than bromine . The target compound’s 6,8-OCH$_3$ configuration may similarly inhibit cancer cell proliferation, though empirical validation is needed.

Activité Biologique

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. The presence of methoxy groups at the 6 and 8 positions enhances its chemical reactivity and potential biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance:

  • Neurotransmitter Modulation : It may inhibit enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters and potential therapeutic effects in neurological disorders.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that it exhibits antimicrobial and anticancer properties, making it a candidate for further pharmacological development.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description
Antimicrobial Exhibits activity against various pathogens; specific mechanisms remain under investigation.
Anticancer Potential to inhibit cancer cell proliferation; specific pathways need elucidation.
Neurological Effects May influence neurotransmitter systems; potential applications in treating neurological disorders.
Local Anesthetic Activity Demonstrated local anesthetic effects in preliminary studies .

Case Studies and Research Findings

  • Local Anesthetic Properties : A study evaluated the local anesthetic activity of various tetrahydroisoquinoline derivatives, including this compound. The compound showed significant local anesthetic effects in rabbit models, outperforming traditional agents like lidocaine in terms of duration .
  • Toxicity Evaluation : In a toxicity study involving multiple derivatives of tetrahydroisoquinolines, this compound was assessed for acute toxicity levels. The LD50 values indicated moderate toxicity but were significantly lower than some structurally similar compounds .
  • Pharmacokinetic Studies : In silico studies using ADMET/TOPKAT predictions indicated that while the compound exhibited acceptable pharmacodynamic properties without carcinogenic or mutagenic potential, there were concerns regarding hepatotoxicity .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related tetrahydroisoquinoline derivatives:

Compound Key Features Biological Activity
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Methoxy groups at positions 6 and 7Stronger antimicrobial effects
6-Methoxy-1,2,3,4-tetrahydroisoquinoline Single methoxy group at position 6Moderate anticancer properties
6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Unique positioning of methoxy groups enhances reactivityPromising local anesthetic effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride, and how can purity be optimized?

  • Methodology :

  • Cyclization of substituted phenethylamines : Analogous to tetrahydroisoquinoline synthesis, cyclization of 3,4-dimethoxyphenethylamine derivatives under acidic conditions can yield the tetrahydroquinoline scaffold. Reduction of intermediates (e.g., via catalytic hydrogenation) is critical for achieving high enantiomeric purity .
  • Chiral resolution : For enantiomerically pure forms, chiral auxiliary agents or enzymatic resolution methods are recommended, as demonstrated for structurally similar (S)-tetrahydroquinoline derivatives .
  • Purification : Recrystallization in ethanol/water mixtures or chromatography (silica gel, eluting with CH₂Cl₂:MeOH) improves purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at C6/C8) and ring saturation. For deuterated analogs (e.g., D6-methoxy derivatives), isotopic shifts are observable .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity and stability under storage conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Shelf life is typically 12–24 months .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Strategies :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance reduction efficiency. For example, 6-methoxy-tetrahydroquinoline analogs achieve 77% yield using optimized Pd/C conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization, while methanol aids in crystallization .
  • Temperature control : Maintain reaction temperatures below 50°C to minimize side reactions (e.g., demethylation) .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for structural confirmation?

  • Troubleshooting :

  • 2D NMR : Use COSY and HSQC to resolve overlapping proton signals, particularly in crowded aromatic regions .
  • Isotopic labeling : Deuterated analogs (e.g., D6-methoxy derivatives) simplify spectral interpretation by reducing signal complexity .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What in vitro models are suitable for studying the biological activity of this compound?

  • Experimental Design :

  • Enzyme inhibition assays : Test against monoamine oxidases (MAOs) or acetylcholinesterase, given structural similarities to bioactive tetrahydroisoquinolines .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (IC₅₀ values) .
  • Cytotoxicity screening : Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Q. How can researchers develop stability-indicating analytical methods for this compound?

  • Method Development :

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation products .
  • Stability-indicating HPLC : Optimize mobile phases (e.g., acetonitrile:phosphate buffer, pH 3.0) to resolve degradation peaks .
  • Validation : Follow ICH guidelines for linearity (R² > 0.998), precision (%RSD < 2%), and LOD/LOQ .

Data Contradictions and Resolutions

Q. How should discrepancies in reported biological activities (e.g., IC₅₀ values) be addressed?

  • Root Causes :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (pH, ionic strength) affect results .
  • Enantiomeric purity : Unresolved enantiomers (e.g., R vs. S forms) may exhibit divergent activities. Use chiral HPLC to isolate isomers .
    • Resolution : Standardize protocols (e.g., ATP-based luminescence for kinase assays) and report enantiomeric ratios .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.